molecular formula C10H13N5O4 B13404073 1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B13404073
M. Wt: 267.24 g/mol
InChI Key: GKEHVJFBPNPCKI-BWZBUEFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These nucleosides are characterized by a purine or pyrimidine base, which is N-linked to a sugar moiety . This compound has significant importance in various scientific fields due to its unique chemical structure and properties.

Scientific Research Applications

1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7-,8-/m1/s1

InChI Key

GKEHVJFBPNPCKI-BWZBUEFSSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CN=[N+]=[N-])O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O

Origin of Product

United States

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